molecular formula C5H10ClF2NO B13483118 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride CAS No. 2866323-79-5

1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride

Cat. No.: B13483118
CAS No.: 2866323-79-5
M. Wt: 173.59 g/mol
InChI Key: GHHJTVZBKSUOET-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a methanamine group

Preparation Methods

The synthesis of 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride involves several steps. One common method includes the reaction of 3-oxetanone with difluoromethylamine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in a solvent like dichloromethane at low temperatures . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets . The oxetane ring provides stability and rigidity to the molecule, which can affect its overall biological activity. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in various cellular processes.

Comparison with Similar Compounds

1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

The presence of the difluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s physicochemical properties and biological activities.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and medical researchers.

Properties

CAS No.

2866323-79-5

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

[3-(difluoromethyl)oxetan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-4(7)5(1-8)2-9-3-5;/h4H,1-3,8H2;1H

InChI Key

GHHJTVZBKSUOET-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)C(F)F.Cl

Origin of Product

United States

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